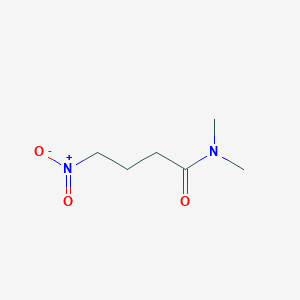

N,N-Dimethyl-4-nitro-butyramide

Description

Properties

CAS No. |

56579-88-5 |

|---|---|

Molecular Formula |

C6H12N2O3 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

N,N-dimethyl-4-nitrobutanamide |

InChI |

InChI=1S/C6H12N2O3/c1-7(2)6(9)4-3-5-8(10)11/h3-5H2,1-2H3 |

InChI Key |

RQCMOHAQMCNXFB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCC[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-4-nitro-butyramide is used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the formation of amides and can be utilized in the preparation of pharmaceuticals and agrochemicals.

Case Study : In a study published in the Journal of Organic Chemistry, this compound was employed to synthesize specific amides that demonstrated enhanced biological activity compared to their simpler counterparts. The reaction conditions were optimized to achieve higher yields and purity levels.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its nitro group can participate in various chemical reactions that may lead to bioactive molecules.

Research Findings : A research article highlighted the use of this compound as a precursor for synthesizing novel anti-cancer agents. The modified compounds exhibited significant cytotoxicity against several cancer cell lines, indicating the compound's potential in drug development.

The compound is utilized as a reagent in various analytical methods, including spectrophotometric assays for detecting specific analytes.

Application Example : In environmental chemistry, this compound has been used to quantify nitro compounds in water samples through colorimetric analysis, providing a reliable method for monitoring pollutants.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N,N-Dimethyl-4-nitro-butyramide:

N,N-Dimethylbutyramide (CAS 760-79-2)

- Molecular Formula: C₆H₁₃NO

- Molecular Weight : 115.17 g/mol

- Key Properties :

N,N-Diethylbutyramide (CAS 1114-76-7)

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- Key Properties :

- Divergence : The absence of a nitro group limits its utility in reactions requiring electron-deficient sites.

N,N-Dimethylformamide (DMF)

- Molecular Formula: C₃H₇NO

- Molecular Weight : 73.09 g/mol

- Key Properties :

- Contrast : The shorter carbon chain and formyl group in DMF enhance polarity and solvent power, whereas the nitro group in this compound may confer electrophilic reactivity.

4-(N,N-Dimethylamino)butanoic Acid

- Molecular Formula: C₆H₁₃NO₂

- Key Properties: Contains a carboxylic acid (-COOH) and dimethylamino (-N(CH₃)₂) group. Electron-donating dimethylamino group increases nucleophilicity, contrasting with the electron-withdrawing nitro group in the target compound .

- Applications: Potential use in peptide synthesis or as a pH-sensitive moiety in drug design.

Physical and Chemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|

| This compound* | C₇H₁₂N₂O₃ | 172.18 (calculated) | ~150–160 (estimated) | Amide, Nitro | High electrophilicity at nitro site |

| N,N-Dimethylbutyramide | C₆H₁₃NO | 115.17 | 80–82 | Amide | Low reactivity, stable |

| N,N-Diethylbutyramide | C₈H₁₇NO | 143.23 | ~100–110 (estimated) | Amide | Moderate hydrophobicity |

| DMF | C₃H₇NO | 73.09 | 153 | Amide, Formyl | High polarity, solvent |

*Estimated properties based on structural analogs.

Q & A

Q. Basic

- IR Spectroscopy : Identify the nitro group (NO₂) via asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations. The amide C=O stretch appears at ~1650–1680 cm⁻¹ .

- ¹H NMR : Key signals include:

- δ 2.8–3.2 ppm (singlet, 6H, N,N-dimethyl groups).

- δ 4.1–4.3 ppm (multiplet, 2H, CH₂ adjacent to nitro group).

- δ 1.8–2.2 ppm (multiplet, 2H, central CH₂ of butyramide backbone).

- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]⁺ at m/z 189.1 (calculated for C₆H₁₂N₂O₃). Fragmentation patterns should confirm the nitro and dimethylamide moieties .

How can quantum chemical calculations be applied to predict the reactivity and electronic properties of this compound?

Advanced

Methodology :

Geometry Optimization : Use density functional theory (DFT) with the B3LYP functional and 6-31G* basis set to minimize energy.

Electronic Properties : Calculate HOMO-LUMO gaps to assess electron-transfer potential. A smaller gap (e.g., <5 eV) suggests higher reactivity.

Charge Distribution : Analyze Mulliken charges to identify nucleophilic/electrophilic sites (e.g., nitro group oxygen atoms typically carry negative charges).

Dipole Moment : Predict solubility and intermolecular interactions (e.g., a high dipole moment favors polar solvents).

Validation : Compare computed IR/NMR spectra with experimental data to refine theoretical models .

What strategies are recommended for resolving contradictions in reported biological activity data of this compound across different studies?

Q. Advanced

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) using the same cell lines (e.g., HEK293 or HeLa) and compound purity (≥95% by HPLC).

- Solvent Effects : Test activity in multiple solvents (DMSO, ethanol) to rule out solvent-induced artifacts.

- Orthogonal Assays : Use complementary techniques (e.g., fluorescence polarization for binding affinity and SPR for kinetics) to cross-validate results.

- Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .

How can molecular docking simulations be utilized to investigate the interaction of this compound with potential enzyme targets?

Advanced

Procedure :

Target Selection : Prioritize enzymes with structural homology to known nitro-compound targets (e.g., nitroreductases or cytochrome P450 isoforms).

Docking Software : Use AutoDock Vina or Schrödinger Glide with high-resolution crystal structures (PDB ID: e.g., 3QE1 for nitroreductase).

Binding Analysis : Focus on hydrogen bonding (nitro group with active-site residues) and hydrophobic interactions (dimethylamide with nonpolar pockets).

Validation : Perform mutagenesis on predicted critical residues (e.g., Ser124 or Tyr154) to confirm binding contributions.

Outcome : Generate a binding affinity (ΔG) profile and compare with experimental IC₅₀ values .

What are the critical considerations in designing a stability study for this compound under various storage conditions?

Q. Basic

- Storage Variables : Test temperature (–20°C, 4°C, 25°C), humidity (0%, 60%), and light exposure (dark vs. UV/visible light).

- Analytical Methods : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation products.

- Key Metrics :

How can researchers address discrepancies in the vibrational spectra (IR/Raman) of this compound reported in different solvents?

Q. Advanced

- Solvent Correction : Subtract solvent-specific background signals (e.g., CCl₄ or CS₂ in IR) using blank runs.

- Concentration Effects : Ensure consistent sample concentration (e.g., 10% w/v) to avoid aggregation-induced shifts.

- Computational Alignment : Simulate solvent effects using the polarizable continuum model (PCM) in DFT calculations.

- Reference Standards : Compare with spectra of structurally similar nitroamides (e.g., N-methyl-4-nitrophthalimide) for peak assignment .

What experimental and computational approaches are suitable for studying the tautomeric behavior of this compound?

Q. Advanced

- NMR Titration : Monitor chemical shifts in deuterated solvents (DMSO-d₆ vs. CDCl₃) to detect keto-enol tautomerism.

- Variable-Temperature Studies : Use low-temperature NMR (–40°C) to slow tautomeric interconversion.

- DFT Calculations : Map potential energy surfaces (PES) to identify stable tautomers and transition states.

- Kinetic Analysis : Apply Eyring equation to determine activation energy for tautomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.